molecular formula C22H24BrNO7 B558437 Boc-D-Tyr(2-Br-Z)-OH CAS No. 81189-61-9

Boc-D-Tyr(2-Br-Z)-OH

Cat. No. B558437
CAS RN: 81189-61-9
M. Wt: 494,34 g/mole
InChI Key: UYWMYJQSTUVRHR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Tyr(2-Br-Z)-OH, also known as N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-D-tyrosine, is a D-tyrosine derivative utilized in Boc Solid Phase Peptide Synthesis (SPPS) . It has a molecular formula of C22H24BrNO7 and a molar mass of 494.33 g/mol .


Molecular Structure Analysis

The molecular structure of Boc-D-Tyr(2-Br-Z)-OH is represented by the Hill Formula C22H24BrNO7 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.


Physical And Chemical Properties Analysis

Boc-D-Tyr(2-Br-Z)-OH is a white to slight yellow to beige powder . It has a melting point of 90 - 95 °C . It’s soluble in dichloromethane (2 mmol in 2 ml CH2Cl2) .

Scientific Research Applications

  • Orthogonal Coupling of Peptide Segments : Boc-Cys(S-Pyr)-OH, a derivative related to Boc-D-Tyr(2-Br-Z)-OH, was used to facilitate the formation of heterodisulfide bonds in peptide synthesis, demonstrating its utility in constructing complex peptide structures (Huang & Carey, 2009).

  • Esterification Studies : N-t-butyloxycarbonyl-tyrosine (Boc-Tyr-OH), another closely related compound, was studied for its reactivity in esterification processes catalyzed by alpha-chymotrypsin, highlighting its importance in understanding enzyme mechanisms and kinetics (Theobaldo et al., 1991).

  • NMR Spectroscopy of Carboxylic Group : Research on Boc-[17O]Tyr(2,6-diClBzl)-OH provided insights into the 17O NMR spectroscopy of carboxylic groups, which is essential for understanding the structure and dynamics of organic and biomolecules (Tsikaris et al., 2000).

  • Chemo-Enzymatic Synthesis of Peptides : Boc-Trp-Phe-NH2, structurally related to Boc-D-Tyr(2-Br-Z)-OH, was used in the chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This demonstrates the role of Boc-protected amino acids in synthesizing biologically active peptides (Sun et al., 2011).

  • Peptide Analogs Synthesis for Biological Evaluation : The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester, related to Boc-D-Tyr(2-Br-Z)-OH, and its analogs were studied for their ability to interact with cholecystokinin receptors, demonstrating the use of such compounds in developing new pharmaceuticals (Amblard et al., 1993).

Safety And Hazards

Boc-D-Tyr(2-Br-Z)-OH is classified as a combustible solid . It’s highly hazardous to water (WGK 3) . It should be stored at temperatures between -15°C to -25°C . In case of accidental exposure, appropriate safety measures should be taken .

Future Directions

Boc-D-Tyr(2-Br-Z)-OH is a valuable tool in peptide synthesis, particularly for sequences involving D-tyrosine residues . Its future use will likely continue to be in the field of peptide synthesis, contributing to the development of new peptides for research and therapeutic applications.

properties

IUPAC Name

(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMYJQSTUVRHR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tyr(2-Br-Z)-OH

CAS RN

47689-67-8
Record name L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Larregola, O Lequin, P Karoyan… - Journal of Peptide …, 2011 - Wiley Online Library
The increasing interest in click chemistry and its use to stabilize turn structures led us to compare the propensity for β‐turn stabilization of different analogs designed as mimics of the β‐…
Number of citations: 18 onlinelibrary.wiley.com

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